molecular formula C18H16N4O3 B12199375 Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B12199375
M. Wt: 336.3 g/mol
InChI Key: ZZQSXLPBQCENGX-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that combines several functional groups, including a pyridine ring, a benzimidazole moiety, and an ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzimidazole and a pyridine derivative, the reaction can proceed through a series of condensation and cyclization steps, often catalyzed by acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridine or benzimidazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole contain the benzimidazole moiety.

Uniqueness

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 2-oxo-4-pyridin-4-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(11-7-9-19-10-8-11)22-13-6-4-3-5-12(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23)

InChI Key

ZZQSXLPBQCENGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=NC=C4

Origin of Product

United States

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